N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a chromene core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzyl group. The chromene core is then synthesized separately and brominated. Finally, the carboxamide group is introduced through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromine atom in the chromene core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives .
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride
- N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of a pyrazole ring, a brominated chromene core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14BrN3O3 |
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Molecular Weight |
424.2 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-6-bromo-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-6-7-17-15(10-14)16(25)11-18(27-17)20(26)23-19-8-9-22-24(19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26) |
InChI Key |
SBJAJDGXQQTQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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